molecular formula C6H8Cl2O B13076748 1-Chloro-cyclopentanecarbonyl chloride CAS No. 53287-46-0

1-Chloro-cyclopentanecarbonyl chloride

Cat. No.: B13076748
CAS No.: 53287-46-0
M. Wt: 167.03 g/mol
InChI Key: HGPDZHKDCSIWIP-UHFFFAOYSA-N
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Description

1-Chloro-cyclopentanecarbonyl chloride is an organic compound with the molecular formula C6H8Cl2O. It is a derivative of cyclopentanecarbonyl chloride, where one of the hydrogen atoms on the cyclopentane ring is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-cyclopentanecarbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of cyclopentanecarbonyl chloride using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the cyclopentanecarbonyl chloride is heated with the chlorinating agent to produce this compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-cyclopentanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to cyclopentanecarbonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to cyclopentanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed:

Scientific Research Applications

1-Chloro-cyclopentanecarbonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Employed in the development of novel drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-cyclopentanecarbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it can modify proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

    Cyclopentanecarbonyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Cyclopentyl chloride: Contains a chlorine atom but lacks the carbonyl group, resulting in different reactivity and applications.

    Cyclopentanecarboxylic acid: An oxidized form, used in different chemical contexts.

Uniqueness: 1-Chloro-cyclopentanecarbonyl chloride is unique due to its dual functional groups (chlorine and carbonyl), which provide versatility in chemical synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in various research and industrial applications .

Properties

CAS No.

53287-46-0

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

1-chlorocyclopentane-1-carbonyl chloride

InChI

InChI=1S/C6H8Cl2O/c7-5(9)6(8)3-1-2-4-6/h1-4H2

InChI Key

HGPDZHKDCSIWIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)Cl)Cl

Origin of Product

United States

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